molecular formula C23H18ClN3O3 B11517704 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 312536-73-5

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11517704
CAS No.: 312536-73-5
M. Wt: 419.9 g/mol
InChI Key: RQDMUDAABHUWJL-UHFFFAOYSA-N
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Description

The compound 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (hereafter referred to as Compound A) is a hexahydroquinoline derivative with a complex polycyclic framework. Its structural features include:

  • Core: A hexahydroquinoline bicyclic system with a ketone at position 3.
  • Substituents: A benzo[1,3]dioxol-5-yl group at position 4 (electron-rich aromatic ring with fused dioxole) . A 3-chlorophenyl group at position 1 (electron-withdrawing substituent). A cyano group (-C≡N) at position 3 and an amino group (-NH₂) at position 2.
  • Molecular formula: C₃₀H₂₂N₄O₃ .
  • Collision cross-section (CCS): Predicted CCS values range from 231.3–246.3 Ų (depending on adducts), indicative of moderate molecular size and rigidity .

Properties

CAS No.

312536-73-5

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H18ClN3O3/c24-14-3-1-4-15(10-14)27-17-5-2-6-18(28)22(17)21(16(11-25)23(27)26)13-7-8-19-20(9-13)30-12-29-19/h1,3-4,7-10,21H,2,5-6,12,26H2

InChI Key

RQDMUDAABHUWJL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1

Origin of Product

United States

Preparation Methods

Reaction Components and Mechanism

The base-catalyzed condensation begins with the reaction of 3-chloroaniline, benzo[d]dioxole-5-carbaldehyde (piperonal), dimedone (5,5-dimethylcyclohexane-1,3-dione), and malononitrile. Piperidine or pyridine is typically used as a catalyst, facilitating the formation of the hexahydroquinoline core via a tandem Knoevenagel-Michael-cyclization sequence.

  • Knoevenagel Condensation : Malononitrile reacts with the aldehyde (piperonal) to form an α,β-unsaturated nitrile intermediate.

  • Michael Addition : Dimedone undergoes nucleophilic attack on the unsaturated nitrile, generating a diketone intermediate.

  • Cyclization and Aromatization : The amine (3-chloroaniline) participates in a cyclocondensation, yielding the hexahydroquinoline scaffold.

Optimization and Limitations

Early methods required prolonged refluxing (6–12 hours) in ethanol or toluene, with moderate yields (50–65%). Drawbacks include side reactions such as over-alkylation and the need for chromatographic purification. Microwave-assisted synthesis has been explored to enhance efficiency, reducing reaction times to 20–30 minutes and improving yields to 75–80%.

Four-Component One-Pot Synthesis Using α-Zirconium Phosphate Catalyst

A breakthrough in synthetic efficiency was achieved using α-Zr(HPO₄)₂ (α-ZrP) as a heterogeneous catalyst. This method enables a one-pot, four-component reaction under solvent-free conditions.

Reaction Conditions and Performance

ParameterValue
Catalyst Loading10 wt% α-ZrP
Temperature80°C
Time2 hours
Yield98%

The reaction eliminates solvents, simplifying purification. Comparative studies show superior performance over traditional catalysts like Mg/Al hydrotalcites.

Mechanistic Insights

  • Carbocation Formation : α-ZrP catalyzes the generation of a carbocation from the aldehyde.

  • Knoevenagel Intermediate : Malononitrile forms an α,β-unsaturated nitrile.

  • Enamine Formation : Dimedone and 3-chloroaniline generate an enamine, which undergoes Michael addition.

  • Cyclization : Intramolecular cyclization yields the final product.

Synthesis of the Benzo[d] dioxol-5-yl Moiety

The benzo[d]dioxole component is synthesized separately and incorporated into the hexahydroquinoline framework. A scalable route involves:

Glyoxylic Acid Condensation

Piperonyl alcohol reacts with glyoxylic acid in acidic media to form 3,4-methylenedioxybenzene glycolic acid. Oxidative decarboxylation with dilute nitric acid (3%) yields piperonal, a key intermediate.

Reaction Scheme :
Piperonyl alcohol+Glyoxylic acidH+Glycolic acid derivativeHNO3Piperonal\text{Piperonyl alcohol} + \text{Glyoxylic acid} \xrightarrow{H^+} \text{Glycolic acid derivative} \xrightarrow{HNO_3} \text{Piperonal}

Catalytic Improvements

The use of polyphosphoric acid (PPA) or acetic anhydride as catalysts enhances decarboxylation efficiency, achieving yields up to 80%.

Palladium-Catalyzed Coupling for Aryl Group Introduction

The 3-chlorophenyl group is introduced via Buchwald-Hartwig amination or Ullmann-type coupling. A palladium/copper system facilitates the aryl-amine bond formation.

Representative Protocol

  • Catalyst : Pd(OAc)₂/BINAP

  • Base : K₂CO₃

  • Solvent : Dioxane, 100°C, 40 hours

  • Yield : 70–85%

Comparative Analysis of Synthetic Routes

MethodCatalystTime (h)Yield (%)Advantages
Conventional CondensationPiperidine6–1250–65Well-established
Microwave-AssistedPiperidine0.3–0.575–80Rapid, energy-efficient
α-ZrP Catalyzedα-Zr(HPO₄)₂298Solvent-free, high yield
Palladium CouplingPd(OAc)₂/BINAP4070–85Precise aryl incorporation

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted hexahydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of hexahydroquinoline compounds exhibit anticancer properties. For instance, compounds structurally related to 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile have shown promising results against breast cancer cell lines. These compounds may induce apoptosis through various mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties

Research indicates that similar quinoline derivatives possess antimicrobial activity against a range of pathogens. The hexahydroquinoline structure may enhance membrane permeability, allowing these compounds to disrupt bacterial cell walls effectively. Studies have reported varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

The compound's ability to interact with biological macromolecules suggests potential neuroprotective applications. Investigations into its effects on neuronal cells indicate that it may mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step pathways that can be optimized for yield and purity. Variants of the compound can be synthesized to enhance specific biological activities or reduce toxicity. For example, modifications to the chloro-substituted aromatic ring may influence the pharmacokinetic properties of the compound .

Drug Delivery Systems

Due to its unique structural characteristics, this compound can be utilized in developing advanced drug delivery systems. Its ability to form complexes with various carriers can enhance the bioavailability of poorly soluble drugs. Research is ongoing to evaluate its effectiveness in nano-formulations aimed at targeted therapy .

Photonic Applications

The optical properties of quinoline derivatives suggest potential applications in photonic devices. Studies are investigating the use of these compounds in organic light-emitting diodes (OLEDs) and other optoelectronic materials due to their favorable electronic properties .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating effective dose levels.
Study 2Antimicrobial PropertiesShowed broad-spectrum activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) established.
Study 3NeuroprotectionReported reduction in oxidative stress markers in neuronal cultures treated with the compound compared to controls.

Mechanism of Action

The mechanism of action of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound ID Core Structure R4 (Position 4) R1 (Position 1) Molecular Formula Key Features/CCS (Ų) Evidence Source
Compound A Hexahydroquinoline Benzo[1,3]dioxol-5-yl 3-Chlorophenyl C₃₀H₂₂N₄O₃ CCS: 235.6 ([M+H]⁺)
Compound B (CID 3330656) Hexahydroquinoline Benzo[1,3]dioxol-5-yl 2-Chloro-5-(trifluoromethyl)phenyl C₂₄H₁₇ClF₃N₃O₃ Increased lipophilicity
Compound C () Hexahydroquinoline 4-(Dimethylamino)phenyl 3-Chlorophenyl C₂₅H₂₄ClN₅O Electron-donating substituent
Compound D () Hexahydroquinoline 3,4,5-Trimethoxyphenyl Phenyl C₂₈H₂₉N₃O₄ Polar methoxy groups
Compound E () Tetrahydrochromene 4-Methylphenyl - C₂₁H₂₀N₂O₂ Simplified bicyclic system
Key Observations:

Electronic Effects: Compound A combines an electron-rich benzodioxole (R4) with an electron-withdrawing 3-chlorophenyl (R1), creating a polarized electronic environment. Compound C replaces benzodioxole with a dimethylaminophenyl group, enhancing electron density at R4 . Compound B introduces a trifluoromethyl group (R1), significantly increasing hydrophobicity and steric bulk .

Conformational Flexibility :

  • Compound A exhibits moderate rigidity (CCS ~235–246 Ų), while bulkier substituents (e.g., trifluoromethyl in Compound B ) may increase CCS due to steric hindrance.

Hydrogen Bonding and Crystallography: The benzo[1,3]dioxol group in Compound A may engage in C–H···O interactions, whereas compounds with polar groups (e.g., trimethoxyphenyl in Compound D) could form stronger hydrogen bonds . Crystal structures of analogues (e.g., Compound E) reveal chair conformations in hexahydroquinoline cores, stabilized by intramolecular H-bonding .

Physicochemical Properties

Property Compound A Compound B Compound C Compound D
LogP (Predicted) ~4.2 (moderate lipophilicity) ~5.1 (high lipophilicity) ~3.8 (moderate polarity) ~3.5 (polar substituents)
Solubility Low in water Very low Moderate in DMSO High in polar solvents
Thermal Stability Stable up to 250°C Slightly lower Comparable Higher (methoxy groups)

Biological Activity

The compound 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (often referred to as Compound A ) has gained attention for its potential biological activities. This article compiles research findings related to its biological properties, including anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The molecular formula of Compound A is C23H18ClN3O3C_{23}H_{18}ClN_{3}O_{3}. Its structural characteristics include a hexahydroquinoline core with a benzo[d][1,3]dioxole moiety and a chlorophenyl substituent. The compound's unique structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC23H18ClN3O3
Molecular Weight426.85 g/mol
IUPAC NameThis compound
SMILESC1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1

Anticancer Activity

Recent studies have highlighted the anticancer potential of Compound A. In vitro assays demonstrated its effectiveness against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 5.10 µM to 22.08 µM across different cell lines. Notably, it showed superior activity compared to standard chemotherapeutics like doxorubicin and cisplatin in some instances .

Case Study

A specific study evaluated the cytotoxicity of Compound A against 12 human cancer cell lines. The results indicated that it significantly inhibited cell proliferation in several cases, suggesting a promising avenue for further drug development .

Antimicrobial Activity

Compound A also demonstrated antimicrobial properties. It was tested against various bacterial strains:

  • Tested Bacteria : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 3.9 to 31.5 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Antioxidant Activity

Antioxidant assays revealed that Compound A possesses significant antioxidant capabilities:

  • Assay Method : DPPH radical scavenging assay.
  • Results : It demonstrated a strong ability to neutralize free radicals with an effective concentration (EC50) lower than many known antioxidants .

The biological activity of Compound A is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : The compound could bind to receptors that modulate cellular signaling pathways related to apoptosis and proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties suggest a role in reducing oxidative stress within cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : A common approach involves a multicomponent reaction using precursors such as piperonal (for the benzodioxole moiety), ethyl cyanoacetate, and substituted anilines (e.g., 3-chloroaniline) under reflux in ethanol. Ammonium acetate is often used as a catalyst, with reaction times of 6–12 hours . Optimization may involve solvent screening (e.g., ethanol vs. acetonitrile), temperature gradients (80–100°C), and microwave-assisted synthesis to reduce reaction time. Post-synthesis purification typically employs recrystallization from ethanol or column chromatography.

Q. How is the crystal structure of this compound determined, and what conformational features are critical?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include triclinic (P1) or monoclinic space groups, with unit cell dimensions (e.g., a = 8.32 Å, b = 9.37 Å, c = 11.01 Å) and torsion angles (e.g., pyran ring adopting a flattened boat conformation). Hydrogen bonding networks (N–H⋯O/N interactions) and π–π stacking between aromatic rings (centroid distances ~3.8 Å) stabilize the 3D lattice .

Q. What spectroscopic techniques are used for structural validation?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., benzodioxole protons at δ 6.8–7.1 ppm, NH2_2 protons at δ 5.2–5.5 ppm).
  • IR : Stretching vibrations for C≡N (~2200 cm1^{-1}), C=O (~1680 cm1^{-1}), and N–H (~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 463.1) .

Advanced Research Questions

Q. How do substituents on the chlorophenyl and benzodioxole rings influence bioactivity?

  • Methodology : Comparative studies using analogs (e.g., 4-chlorophenyl vs. 3,4-dimethoxyphenyl) can assess structure-activity relationships (SAR). Computational docking (AutoDock Vina) into target proteins (e.g., kinases) paired with in vitro assays (IC50_{50} measurements) reveals electronic and steric effects. For example, electron-withdrawing groups (e.g., Cl) enhance binding to hydrophobic pockets, while methoxy groups improve solubility .

Q. What strategies resolve contradictions in reported hydrogen bonding motifs across similar compounds?

  • Methodology : Reanalyze SC-XRD data (e.g., CIF files) using software like SHELXL to validate hydrogen bond distances (N–H⋯O: 2.8–3.0 Å) and angles (150–170°). Compare packing motifs (e.g., edge-fused R_2$$^2(12) vs. R_2$$^2(14) rings) across derivatives. Molecular dynamics simulations (AMBER/CHARMM) can model lattice stability under varying temperatures .

Q. How can computational chemistry predict solubility and bioavailability?

  • Methodology :

  • LogP Calculation : Use tools like ChemAxon or Schrödinger’s QikProp to estimate partition coefficients (e.g., LogP ≈ 3.2 indicates moderate lipophilicity).
  • Solubility Prediction : Abraham solvation parameters paired with COSMO-RS simulations.
  • Bioavailability : Rule-of-Five compliance (molecular weight <500, H-bond donors <5) and PAMPA assays for intestinal permeability .

Q. What catalytic systems improve yield in large-scale synthesis?

  • Methodology : Screen transition-metal catalysts (e.g., Pd/C for nitro reductions) or organocatalysts (e.g., L-proline for asymmetric induction). DOE (Design of Experiments) protocols optimize parameters like catalyst loading (5–10 mol%), solvent polarity (DMF vs. THF), and pressure (for hydrogenation steps). Reaction monitoring via TLC or in situ FTIR ensures reproducibility .

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